Gaillardin

Description

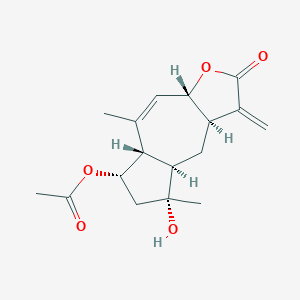

Structure

3D Structure

Properties

CAS No. |

14682-46-3 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12-,13+,14+,15-,17-/m1/s1 |

InChI Key |

UTPGJEROJZHISI-DFGCRIRUSA-N |

SMILES |

CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

CC1=C[C@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)OC(=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |

Other CAS No. |

14682-46-3 |

Synonyms |

gaillardin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gaillardin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoide lactone, Gaillardin, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols and a depiction of its interaction with key signaling pathways are provided to support further research and development.

Chemical Identity and Properties

This compound is a naturally occurring sesquiterpenoide lactone that has been isolated from several plants, including Inula oculus-christi and Gaillardia pulchella.[1] Its chemical structure and properties are fundamental to its biological activity.

IUPAC Name: [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate[1]

CAS Number: 14682-46-3[1]

A summary of its computed physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |

| Molecular Weight | 306.4 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 306.14672380 Da | PubChem[1] |

| Monoisotopic Mass | 306.14672380 Da | PubChem[1] |

| Topological Polar Surface Area | 75.7 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem[1] |

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Source |

| MCF-7 | Breast Adenocarcinoma | 6.37 | 20.8 | Hamzeloo-Moghadam et al., 2013[2] |

| MDA-MB-468 | Breast Adenocarcinoma | - | 5.54 | ResearchGate[3] |

| HepG-2 | Hepatocellular Carcinoma | 6.20 | 20.2 | Hamzeloo-Moghadam et al., 2013[2] |

| A-549 | Non-small Cell Lung Carcinoma | 4.76 | 15.5 | Hamzeloo-Moghadam et al., 2013[2] |

| HT-29 | Colon Adenocarcinoma | 1.81 | 5.9 | Hamzeloo-Moghadam et al., 2013[2] |

| HL-60 | Acute Promyelocytic Leukemia | - | - | PubMed[4] |

¹Calculated from µg/mL using a molecular weight of 306.4 g/mol .

Signaling Pathway Analysis: Inhibition of NF-κB

A primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active. This compound's inhibition of this pathway leads to a downstream reduction in the expression of pro-survival and pro-inflammatory genes, ultimately promoting apoptosis.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of this compound concentration.

Caption: Workflow for the MTT cell viability assay.

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol is for assessing the effect of this compound on the protein expression levels of key components of the NF-κB pathway.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

- 1. (-)-Gaillardin | C17H22O5 | CID 267247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity and apoptosis induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound exerts potent antileukemic effects on HL-60 cells and intensifies arsenic trioxide cytotoxicity: Providing new insight into sesquiterpene lactones in leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Gaillardin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin, a sesquiterpenoid lactone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and a summary of its known signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources and Quantitative Yield

The following table summarizes the reported yield of this compound from its most prominent natural source.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Inula oculus-christi | Aerial parts (dried powder) | Maceration with chloroform followed by column chromatography | 58 mg from 250 g of dried plant material (approximately 0.0232% w/w) | Mosaddegh et al., 2010[1] |

Experimental Protocols

This section details the experimental procedures for the extraction, isolation, and purification of this compound from Inula oculus-christi.

Plant Material and Extraction

-

Plant Material Preparation: The aerial parts of Inula oculus-christi are collected and air-dried at room temperature in a shaded area until a constant weight is achieved. The dried plant material is then finely powdered using a mechanical grinder.

-

Initial Extraction (Defatting): 250 g of the air-dried powder of Inula oculus-christi is subjected to maceration with n-hexane (2500 mL) at room temperature for three consecutive days. The solvent is replaced with fresh n-hexane each day. This step is crucial for removing non-polar compounds, primarily fats and waxes.

-

This compound Extraction: After the n-hexane extraction, the plant residue is extracted with chloroform (2500 mL) using the same maceration process for three days, with daily solvent replacement. The chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude chloroform extract.[1]

Isolation and Purification of this compound

-

Solid-Phase Extraction (SPE): The concentrated chloroform extract is subjected to solid-phase extraction for purification.[1]

-

Column Preparation: A silica gel column (40–63 μm; 2.5 x 7.5 cm) is used for the separation.

-

Elution: The column is eluted with a series of solvents with increasing polarity. The following mobile phases are used in a stepwise gradient:

-

Dichloromethane

-

Dichloromethane/Ethyl acetate mixtures (from 10:1 to 1:1)

-

Ethyl acetate

-

Ethyl acetate/Methanol (3:1)

-

Ethyl acetate/Methanol (1:1)

-

Methanol

-

-

120 mL of each mobile phase is used for elution in each step.

-

-

Fraction Collection and Crystallization: The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC). This compound is primarily found in the fractions eluted with the dichloromethane/ethyl acetate mixtures. These fractions are combined and the solvent is evaporated. The resulting crystalline residue is washed with a mixture of n-hexane and ethyl acetate (in ratios of 6:1 and 5:1) to afford pure this compound.[1]

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily related to apoptosis and inflammation.

Biosynthetic Pathway of Sesquiterpenoid Lactones

This compound belongs to the class of sesquiterpenoid lactones. The general biosynthetic pathway for these compounds in plants of the Asteraceae family is initiated from the isoprenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These five-carbon units are condensed to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclizations and oxidative modifications, often leading to the formation of a germacranolide intermediate, which is a common precursor for many sesquiterpenoid lactones, including those with a guaianolide skeleton like this compound.

Caption: General biosynthetic pathway of sesquiterpenoid lactones.

This compound-Induced Apoptosis Signaling Pathway

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

Caption: this compound's mechanism of inducing apoptosis.

This compound's Effect on the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and survival. Aberrant activation of this pathway is often associated with cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components.

Caption: this compound's inhibitory effect on the JAK/STAT pathway.

References

Gaillardin Solubility: A Comprehensive Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Gaillardin, a sesquiterpene lactone with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on this compound's solubility in various solvents, experimental protocols for solubility determination, and insights into its molecular signaling pathways.

Core Topic: this compound Solubility in Different Solvents

This compound is a natural compound that has demonstrated promising anti-cancer properties.[1][2][3][4][5] Understanding its solubility is a critical first step in the development of effective drug delivery systems and for conducting in vitro and in vivo studies. This guide summarizes the available qualitative and quantitative solubility data for this compound.

Data Presentation: this compound Solubility

Direct, comprehensive quantitative data on this compound's solubility across a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure as a sesquiterpene lactone and information from studies on its biological activity, a general solubility profile can be inferred. Sesquiterpene lactones are typically sparingly soluble in water and more soluble in organic solvents.[6] For in vitro assays, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[7]

The following table summarizes the known and inferred solubility of this compound. It is important to note that much of this information is qualitative and derived from experimental practices in published research. For comparative purposes, general solubility characteristics of sesquiterpene lactones are also included.

| Solvent | This compound Solubility (Qualitative) | This compound Solubility (Quantitative Estimate) | General Sesquiterpene Lactone Solubility |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions of 10-20 mM are commonly prepared for in vitro studies. | Generally soluble. |

| Dimethylformamide (DMF) | Likely Soluble | Data not available. | Often soluble. |

| Acetone | Likely Soluble | Data not available. | Slightly soluble to soluble.[6] |

| Polar Protic Solvents | |||

| Ethanol | Likely Soluble | Data not available. | Slightly soluble to soluble.[6][8] |

| Methanol | Likely Soluble | Data not available. | Slightly soluble to soluble.[6] |

| Water | Sparingly Soluble/Insoluble | Data not available. | Generally poorly soluble.[6] |

| Nonpolar Solvents | |||

| Chloroform | Likely Soluble | Data not available. | Often soluble. |

| Dichloromethane (DCM) | Likely Soluble | Data not available. | Often soluble. |

Note: The quantitative estimates are based on concentrations used for biological assays and may not represent the maximum solubility.

Experimental Protocols

A standardized and reproducible method for determining the solubility of a compound is crucial for accurate drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended for this compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

-

Equilibration:

-

Place the sealed containers in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant without disturbing the sediment.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, by back-calculating from the diluted sample concentration.

-

Mandatory Visualizations: Signaling Pathways

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

This compound-Induced Mitochondrial Apoptosis Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the pro-survival NF-κB pathway.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility and its mechanisms of action. The provided experimental protocol for solubility determination offers a standardized approach for researchers. Furthermore, the visualized signaling pathways offer a clear depiction of how this compound exerts its apoptotic effects on cancer cells. Further quantitative studies are warranted to establish a more comprehensive solubility profile of this compound in a wider array of pharmaceutically relevant solvents. This will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

- 1. Molecular mechanism of apoptosis induction by this compound, a sesquiterpene lactone, in breast cancer cell lines : this compound-induced apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of apoptosis induction by this compound, a sesquiterpene lactone, in breast cancer cell lines - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity and apoptosis induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Gaillardin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gaillardin, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. The information presented herein is intended to serve as a core resource for researchers engaged in the identification, characterization, and development of natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR absorption bands of this compound are indicative of its characteristic structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type | Relative Intensity (%) |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of natural products like this compound. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A precisely weighed sample of isolated this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/0.5 mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters: A spectral width of 0-220 ppm is typical. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Instrumentation: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Orbitrap, often in tandem (MS/MS) for fragmentation studies.

Data Acquisition:

-

Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular ion peak.

-

Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented to generate a characteristic fragmentation pattern that aids in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: A flowchart illustrating the process from plant material to the final verified chemical structure of this compound using various spectroscopic techniques.

The Potent and Diverse Biological Activities of Sesquiterpene Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2] For centuries, plants containing these molecules have been utilized in traditional medicine to treat a variety of ailments. Modern scientific investigation has unveiled the vast therapeutic potential of SLs, attributing a wide range of biological activities to this class of secondary metabolites. This technical guide provides an in-depth overview of the core biological activities of sesquiterpene lactones, with a focus on their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for assessing these activities, quantitative data for prominent SLs, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

The biological activity of many sesquiterpene lactones is largely attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[3] This interaction can lead to the modulation of various cellular processes and signaling pathways.

Anticancer Activity

Sesquiterpene lactones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

Key signaling pathways implicated in the anticancer effects of SLs include:

-

NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, SLs can sensitize cancer cells to apoptosis and inhibit tumor progression.[1][5]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth, differentiation, and survival.[6] Sesquiterpene lactones have been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[6]

-

Apoptosis Induction: Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the key executioners of apoptosis.[4]

| Sesquiterpene Lactone | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Alantolactone | HepG2 (Liver) | MTT | 20.33 | [4] |

| Parthenolide | Various | Various | Varies | [1] |

| Dehydrocostuslactone | THP-1 (Leukemia) | Not Specified | Not Specified | [7] |

| Compound 1 (from Tithonia diversifolia) | Various | Crystal Violet | 15.6 - 125 | [8] |

| Helenalin Derivatives | Various | SRB | 0.15 - 0.59 | [9] |

| Cumanin | Various | SRB | Varies | [9] |

| Hymenin | Various | SRB | Varies | [9] |

| Guaianolide 10 | S. aureus | MIC | 0.32 | [10] |

| Guaianolide 11 | S. aureus | MIC | 1.4 | [10] |

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented and are a cornerstone of their traditional medicinal use.[2] Their primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[7] By inhibiting NF-κB, SLs can suppress the production of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

In vivo studies using models such as carrageenan-induced paw edema have demonstrated the potent anti-inflammatory effects of various sesquiterpene lactones.[12] For instance, certain SLs have been shown to afford significant inhibition of inflammation at doses as low as 2.5 mg/kg/day in rodent models.[12]

| Sesquiterpene Lactone | Animal Model | Assay | Effective Dose | Effect | Reference |

| Various SLs | Rodents | Carrageenan-induced paw edema | 2.5 mg/kg/day | Significant inhibition | [12] |

| Alantolactone | Mice | Adjuvant and collagen-induced arthritis | 50 mg/kg (oral) | Alleviated arthritic severity and paw swelling | [7] |

| Lychnopholide, Eremantholide C, Goyazensolide | Mice | MSU crystal-induced arthritis | Not Specified | Inhibited neutrophil migration and TNF-α release | [2] |

Antimicrobial Activity

Several sesquiterpene lactones have exhibited a broad spectrum of antimicrobial activity against bacteria and fungi.[13][14] The presence of the α-methylene-γ-lactone moiety is often crucial for their antimicrobial effects.

| Sesquiterpene Lactone | Microorganism | MIC (µg/mL) | Reference |

| Costunolide | Trichophyton mentagrophytes | 62.5 | [13] |

| Costunolide | Trichophyton simii | 31.25 | [13] |

| Costunolide | Trichophyton rubrum 296 | 31.25 | [13] |

| Costunolide | Trichophyton rubrum 57 | 62.5 | [13] |

| Eremanthin | Trichophyton simii | 62.5 | [13] |

| Eremanthin | Trichophyton rubrum 296 | 62.5 | [13] |

| Centaureolide A | Staphylococcus aureus | Not Specified | [10] |

| Centaureolide B | Staphylococcus aureus | Not Specified | [10] |

| Enhydrin & Uvedalin Mix | Staphylococcus aureus | 750 | [15] |

| Lactone Mix (from Centaurea pungens) | Pseudomonas aeruginosa | 46.8 | [10] |

| Penicilactone A | Staphylococcus aureus | 6.25 | [10] |

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of sesquiterpene lactones.[16][17] These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease.[18][19] Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant properties. For instance, some SLs have been shown to protect neuronal cells from glutamate-induced excitotoxicity and reduce the accumulation of amyloid plaques in animal models of Alzheimer's disease.[16][18] Isoatriplicolide tiglate, for example, exhibited significant neuroprotective activity against glutamate-induced toxicity at concentrations ranging from 1 µM to 10 µM, resulting in cell viability of approximately 43-78%.[16]

Experimental Protocols

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[20][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[20][21][22]

Detailed Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sesquiterpene lactone. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.[23][24][25][26]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Detailed Methodology:

-

Animals:

-

Use adult male or female Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Administer the sesquiterpene lactone (dissolved or suspended in a suitable vehicle like saline or 1% Tween 80) orally or intraperitoneally at various doses.

-

The control group receives only the vehicle.

-

The standard drug group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the left hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or diameter immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.

-

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point.

-

Calculate the percentage of inhibition of edema for each group using the following formula:

-

% Inhibition = [ (C - T) / C ] x 100

-

Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.

-

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism in a liquid medium.

Detailed Methodology:

-

Preparation of Inoculum:

-

Culture the test bacterium or fungus on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile broth or saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth control (no compound) and a sterility control (no inoculum) should be included.

-

Signaling Pathway and Experimental Workflow Visualizations

Conclusion

Sesquiterpene lactones represent a promising and versatile class of natural products with a broad spectrum of biological activities. Their potent anti-cancer and anti-inflammatory effects, coupled with their antimicrobial and emerging neuroprotective properties, make them attractive candidates for drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as NF-κB and MAPK, provides a solid foundation for understanding their mechanisms of action. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to facilitate further research into the therapeutic potential of sesquiterpene lactones. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their promise into clinical applications.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Lactones [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.vtt.fi [cris.vtt.fi]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. phytopharmajournal.com [phytopharmajournal.com]

- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Inula oculus-christi as a Promising Source of the Sesquiterpene Lactone Gaillardin for Oncological Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sesquiterpene lactones (SLs) are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, known for a wide range of pharmacological activities, including potent anticancer effects.[1] Gaillardin, a specific SL isolated from the aerial parts of Inula oculus-christi, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][3][4] This technical guide provides an in-depth overview of Inula oculus-christi as a viable source of this compound. It details comprehensive protocols for the extraction, isolation, and quantification of this compound, presents its cytotoxic efficacy, and elucidates its molecular mechanism of action through the mitochondrial apoptosis pathway. This document serves as a resource for researchers aiming to harness the therapeutic potential of this compound in drug discovery and development.

Introduction to Inula oculus-christi and this compound

The genus Inula, belonging to the Asteraceae family, comprises over one hundred species that are widely distributed across Europe, Asia, and Africa.[5] These plants have a long history in traditional medicine for treating various ailments, largely attributed to their rich phytochemical composition, including sesquiterpene lactones, flavonoids, and phenolic acids.[5][6] Inula oculus-christi L. has been identified as a notable source of the sesquiterpene lactone this compound.[2][3]

This compound has emerged as a compound of significant interest due to its potent biological activities. Recent studies have highlighted its anticancer properties, demonstrating its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, liver, and colon cancer.[2][7] The primary mechanism behind its efficacy is the induction of apoptosis, a form of programmed cell death crucial for eliminating genetically compromised cells.[8] This makes this compound a promising candidate for further investigation in cancer chemotherapy or chemoprevention.[7][9]

Extraction and Isolation of this compound

The isolation of sesquiterpene lactones from plant matrices is a critical step for structural elucidation and biological activity studies.[1] The general workflow involves solvent extraction followed by chromatographic purification. While specific yields for this compound from I. oculus-christi are not extensively published, protocols for similar compounds from the Asteraceae family provide a robust framework.

Experimental Protocol: Extraction and Purification

This protocol is a synthesized methodology based on established techniques for isolating sesquiterpene lactones from plants of the Asteraceae family.[1][10][11][12]

-

Plant Material Preparation:

-

Collect aerial parts of Inula oculus-christi during the flowering season.

-

Air-dry the plant material at room temperature in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction. It is recommended to use freshly powdered material to avoid significant degradation of constituents, as a loss of ~20% of total sesquiterpenes has been observed after 15-20 days.[10]

-

-

Solvent Extraction:

-

Perform maceration by soaking the powdered plant material (e.g., 300 g) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) or 100% MeOH.[10][11] Polar organic solvents like methanol or ethanol are often effective for sesquiterpene lactone extraction.[13]

-

Agitate the mixture on a shaker for 24 hours at room temperature.[11] An alternative optimized method involves one hour of shaking followed by 30 minutes of sonication.[10]

-

Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation and Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., starting with 100% n-hexane and progressing to 100% ethyl acetate).[11]

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots with a vanillin-sulfuric acid reagent spray followed by heating.[14]

-

Pool fractions that show similar TLC profiles.

-

Perform further purification on the pooled fractions containing the target compound using preparative TLC with a solvent system such as n-hexane-ethyl acetate (e.g., 9:1 or 2:8 v/v).[11][14] Alternatively, preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column can be used for final purification.[12]

-

Visualization: Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Quantification and Analysis

Accurate quantification of the isolated this compound is essential for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and quantification of sesquiterpene lactones.

Experimental Protocol: HPLC Quantification

The following is a representative HPLC method for the quantification of sesquiterpene lactones, adapted from published methodologies.[14][15]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector, an autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[14] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Quantification can be performed by monitoring the absorbance at 205 nm.[14]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of purified this compound of known concentration in methanol.

-

Create a series of standard solutions by serial dilution.

-

Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Dissolve a precisely weighed amount of the plant extract or purified fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system and record the chromatogram.

-

The quantity of this compound in the sample is determined by interpolating its peak area from the standard curve.

-

Pharmacological Activity: Cytotoxicity

This compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Quantitative Data: Cytotoxic Effects of this compound

The cytotoxic activity of this compound has been assessed using assays such as the MTT assay. The IC50 values highlight its potent growth-inhibitory effects, particularly in breast cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MCF-7 | Breast Adenocarcinoma | 4.93 ± 2.60 | 48 hours | [3] |

| MDA-MB-468 | Breast Adenocarcinoma | 5.54 ± 1.89 | 48 hours | [3] |

| MCF-7 | Breast Adenocarcinoma | ~15.9 (6.37 µg/ml) | Not Specified | [3] |

| HepG-2 | Hepatocellular Carcinoma | ~15.5 (6.20 µg/ml) | Not Specified | [3] |

| A-549 | Non-small Cell Lung Carcinoma | ~11.9 (4.76 µg/ml) | Not Specified | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Potent Cytotoxicity | Not Specified | [16] |

Note: µg/ml values were converted to µM using a molecular weight of 399.45 g/mol for this compound for comparative purposes.

Mechanism of Action: Apoptosis Signaling Pathway

The anticancer effect of this compound is primarily mediated by its ability to induce apoptosis through the intrinsic or mitochondrial pathway.[7] This process involves a cascade of molecular events leading to controlled cell death.

Molecular Mechanism

Studies on breast cancer cell lines have shown that this compound treatment leads to several key events characteristic of mitochondrial-mediated apoptosis.[7][8] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a loss of the mitochondrial membrane potential (ΔΨm).[3][7] This disruption triggers the release of pro-apoptotic factors from the mitochondria.

This compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization. Concurrently, this compound treatment also upregulates the tumor suppressor protein p53.[7] The culmination of these events is the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -6), which dismantle the cell, leading to apoptosis.[7][8]

Visualization: this compound-Induced Apoptosis Pathway

Caption: this compound's mechanism of inducing mitochondrial apoptosis.

Conclusion and Future Outlook

Inula oculus-christi stands out as a valuable natural source for the pharmacologically active sesquiterpene lactone, this compound. The established protocols for extraction and analysis, combined with compelling data on its cytotoxic efficacy, underscore its potential in oncology. This compound's well-defined mechanism of action, centered on the induction of the mitochondrial apoptotic pathway, provides a strong rationale for its further development as a chemotherapeutic or chemopreventive agent. Future research should focus on optimizing extraction yields, conducting in-vivo efficacy and safety studies, and exploring synergistic combinations with existing anticancer drugs to fully realize the therapeutic promise of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity and apoptosis induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. actapharmsci.com [actapharmsci.com]

- 6. Polyphenols from Inula oculus-christi L. Induced Cell-Specific Membrane and Cytoskeleton Reorganization | MDPI [mdpi.com]

- 7. Molecular mechanism of apoptosis induction by this compound, a sesquiterpene lactone, in breast cancer cell lines : this compound-induced apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. msipublishers.com [msipublishers.com]

- 12. Isolation and Antiprotozoal Effects of Two Sesquiterpene Lactones from Ptilostemon chamaepeuce subsp. cyprius (Asteraceae) [mdpi.com]

- 13. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 14. turkjps.org [turkjps.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound exerts potent antileukemic effects on HL-60 cells and intensifies arsenic trioxide cytotoxicity: Providing new insight into sesquiterpene lactones in leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isolating Gaillardin: A Detailed Guide for Researchers

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaillardin, a sesquiterpene lactone primarily found in plants of the Inula genus, has garnered significant interest within the scientific community for its potent cytotoxic and anti-inflammatory properties. As a promising candidate for drug development, the effective isolation and purification of this compound from its natural plant sources are critical first steps. This document provides a comprehensive guide, including detailed protocols and quantitative data, for the successful isolation of this compound from plant material, specifically Inula oculus-christi. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for further pharmacological studies.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction and Purification of this compound from Inula oculus-christi

| Parameter | Value | Reference |

| Plant Material | Dried aerial parts of Inula oculus-christi | [1] |

| Initial Plant Material Weight | 1100 g | [1] |

| Extraction Solvent | Ethanol | [1] |

| Chloroform-Soluble Fraction Weight | 35 g | [1] |

| Final Yield of this compound | 819 mg | [1] |

| Overall Yield | ~0.074% (w/w) | Calculated from[1] |

Table 2: Chromatographic Conditions for this compound Purification

| Stage | Column Type | Eluent System |

| Flash Chromatography (Initial) | Silica Gel (40-63 µm) | Step gradient: Light petroleum, EtOAc-light petroleum (1:2, 1:1, 2:1), EtOAc, EtOAc-methanol, Methanol |

| Recrystallization | - | Toluene-light petroleum (1:1) |

Table 3: Proposed HPLC Conditions for Quantitative Analysis of Sesquiterpene Lactones

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and 0.2% (v/v) acetic acid in water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | 210 nm |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Inula oculus-christi.

Protocol 1: Extraction and Fractionation

-

Plant Material Preparation: Air-dry the aerial parts of Inula oculus-christi at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Ethanol Extraction: Macerate 1100 g of the powdered plant material in ethanol at room temperature for 3 days.[1] The solvent should be replaced with fresh ethanol daily. A solvent-to-solid ratio of 5% (w/v) is a common starting point for the extraction of secondary metabolites from Inula species.[2][3]

-

Solvent Evaporation: After 3 days, filter the ethanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Solvent Partitioning: Dissolve the crude ethanol extract in a suitable solvent system (e.g., methanol-water) and partition it against chloroform. Collect the chloroform layer, which will contain the less polar compounds, including sesquiterpene lactones.

-

Chloroform Fraction Concentration: Evaporate the chloroform under reduced pressure to yield the chloroform-soluble fraction. From 1100 g of dried plant material, approximately 35 g of a chloroform-soluble fraction can be obtained.[1]

Protocol 2: Purification of this compound by Column Chromatography

-

Column Preparation: Pack a 5 cm diameter glass column with 17.5 cm of silica gel (40-63 µm) as the stationary phase.[1]

-

Sample Loading: Dissolve the 35 g of the chloroform-soluble fraction in a minimal amount of a suitable solvent and load it onto the prepared silica gel column.

-

Elution: Elute the column with a step gradient of increasing polarity as follows:[1]

-

1500 mL of light petroleum

-

1800 mL of Ethyl acetate-light petroleum (1:2, v/v)

-

1600 mL of Ethyl acetate-light petroleum (1:1, v/v)

-

400 mL of Ethyl acetate

-

1200 mL of Ethyl acetate-methanol

-

Methanol

-

-

Fraction Collection: Collect fractions of 50 mL throughout the elution process.

-

Identification of this compound-containing Fractions: Monitor the fractions using Thin Layer Chromatography (TLC). This compound is expected to elute in the fractions obtained with Ethyl acetate-light petroleum (2:1, v/v).[1]

-

Recrystallization: Combine the fractions containing this compound and evaporate the solvent. Recrystallize the residue from a mixture of toluene-light petroleum (1:1, v/v) to obtain pure this compound.[1]

Protocol 3: Quantitative Analysis by HPLC (Proposed Method)

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a portion of the plant extract or purified fraction and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.2% (v/v) acetic acid in water (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

This compound Isolation Workflow

Caption: Workflow for the isolation of this compound.

This compound-Induced Apoptosis Signaling Pathway

Caption: Mitochondrial pathway of apoptosis induced by this compound.

This compound-Mediated Inhibition of NF-κB Signaling

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Extraction and Purification of Gaillardin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gaillardin is a sesquiterpenoid lactone with significant biological activity, notably demonstrating potent cytotoxic effects against various cancer cell lines.[1] This has led to growing interest in its potential as a therapeutic agent. This compound is naturally found in plants of the Gaillardia and Inula genera, such as Gaillardia pulchella and Inula oculus-christi. This document provides a detailed protocol for the extraction of this compound from plant material and its subsequent purification to a high degree of purity.

Experimental Protocols

This protocol outlines a comprehensive, multi-step process for the isolation and purification of this compound. The methodology is divided into three main stages:

-

Extraction: Initial recovery of crude this compound from dried plant material using solvent extraction.

-

Purification: A two-step chromatographic process to isolate this compound from the crude extract.

-

Final Polish and Purity Assessment: High-performance liquid chromatography (HPLC) for final purification and assessment of purity.

Extraction of Crude this compound

This initial step is designed to efficiently extract a broad range of compounds, including this compound, from the plant matrix.

Materials and Reagents:

-

Dried and powdered aerial parts of Inula oculus-christi or Gaillardia pulchella

-

Chloroform (CHCl₃) or Acetone (CH₃COCH₃)

-

Methanol (CH₃OH)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Protocol:

-

Maceration: Weigh the dried and powdered plant material. Submerge the powder in chloroform or acetone at a solid-to-liquid ratio of 1:10 (w/v) in a large flask.

-

Extraction: Agitate the mixture at room temperature for 48-72 hours. This can be done using a magnetic stirrer or an orbital shaker.

-

Filtration: Separate the solvent extract from the plant residue by vacuum filtration through a Buchner funnel fitted with filter paper.

-

Re-extraction: To maximize the yield, repeat the extraction process (steps 1-3) on the plant residue two more times with fresh solvent.

-

Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.

Purification of this compound

This stage employs column chromatography to separate this compound from other compounds in the crude extract.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (C₆H₁₄)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Protocol:

-

Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane

-

95:5 n-Hexane:Ethyl acetate

-

90:10 n-Hexane:Ethyl acetate

-

85:15 n-Hexane:Ethyl acetate

-

80:20 n-Hexane:Ethyl acetate

-

70:30 n-Hexane:Ethyl acetate

-

50:50 n-Hexane:Ethyl acetate

-

100% Ethyl acetate

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of pure this compound.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified this compound fraction.

Final Purification and Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound to achieve high purity.

Materials and Reagents:

-

Semi-purified this compound fraction

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (HCOOH)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a suitable gradient, for example, 30% B to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.

-

Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to assess its purity. A single, sharp peak indicates high purity.

-

Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure, solid this compound.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the extraction and purification process. These values are approximate and can vary depending on the plant source and experimental conditions.

| Stage | Product | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) |

| Extraction | Crude Extract | 1000 | 50 | 5.0 | ~5-10 |

| Column Chromatography | Semi-Purified this compound | 50 | 5 | 10.0 (from crude) | ~70-80 |

| HPLC Purification | Pure this compound | 5 | 1.5 | 30.0 (from semi-purified) | >98 |

Note: The yield of this compound from Inula oculus-christi has been reported to be as high as 2.34% of the dried aerial parts.[2]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logic of the two-stage purification process.

References

Application Notes and Protocols for Gaillardin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin is a sesquiterpene lactone with demonstrated potent anti-cancer properties.[1] Found in plants of the Inula genus, it has been shown to induce apoptosis (programmed cell death) and inhibit autophagy in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the JAK/STAT, NF-κB, and the intrinsic mitochondrial apoptosis pathways.[1][2][3] These characteristics make this compound a compound of significant interest for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and pro-apoptotic effects. The included methodologies cover cell viability assays, apoptosis detection, and analysis of protein expression changes.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MCF-7 | Breast Adenocarcinoma | 4.93 ± 2.6 | 48 |

| MDA-MB-468 | Breast Adenocarcinoma | 5.54 ± 1.89 | 48 |

| A-549 | Non-small Cell Lung Carcinoma | 4.76 µg/mL (~18.1 µM) | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 6.20 µg/mL (~23.6 µM) | Not Specified |

| HT-29 | Colon Adenocarcinoma | 1.81 µg/mL (~6.9 µM) | Not Specified |

| Nalm-6 | Acute Lymphoblastic Leukemia | 6.1 | Not Specified |

| MOLT-4 | Acute Lymphoblastic Leukemia | 7.3 | Not Specified |

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay methodology. It is recommended to determine the IC50 for each specific cell line and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for consistent experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) (Molecular Weight of this compound is approximately 262.32 g/mol ) For 1 mL of 10 mM stock, weigh 2.62 mg of this compound.

-

Dissolution: a. Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. c. Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Preparation: a. Seed and treat cells with this compound for the desired time. b. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. c. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 and cleaved Caspase-3, following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-